Imazalil nitrate

Description

Historical Trajectory and Significance in Agricultural Mycology

Imazalil (B1671291) was developed and introduced by Janssen Pharmaceutica and has been a key tool in agricultural mycology, particularly as a response to the development of resistance to other fungicide classes. acs.orgapsnet.org A significant milestone in its history was its effectiveness against benzimidazole-resistant strains of plant pathogenic fungi. inchem.org The emergence of these resistant strains in the 1970s created a critical need for new fungicidal solutions, a role that imazalil effectively filled. inchem.orgapsnet.org

Initially, imazalil was investigated and utilized for post-harvest treatment of citrus fruits and bananas, where it proved highly effective in controlling storage rots. inchem.orgpomais.com Its ability to be used as a seed dressing for cereals also contributed to the replacement of mercury-containing treatments. inchem.org The development of various formulations, including emulsifiable concentrates and wettable powders, expanded its application to pre-harvest treatments for crops like cucurbits. inchem.org

Current Role and Broad Spectrum Applications in Crop Protection

Imazalil nitrate (B79036), as part of the broader imazalil family of fungicides, continues to be a vital component in integrated pest management strategies for a variety of crops. agrochem.esontosight.ai It is widely used for post-harvest disease control in citrus fruits (like oranges and mandarins), bananas, and pome fruits to manage fungal pathogens such as Penicillium, Alternaria, and Diplodia species. inchem.orgpomais.com In pre-harvest applications, it is effective against powdery mildew on cucurbits and ornamentals, and various leaf spot diseases. inchem.orgkingquenson.com

The systemic nature of imazalil allows it to penetrate plant tissues, offering both protective and curative action against established infections. herts.ac.ukinchem.org This characteristic is particularly valuable in preventing the spread of disease during storage and transportation of produce. inchem.orgresearchgate.net

Table 1: Broad Spectrum Applications of Imazalil

| Crop | Target Fungi | Application Type |

|---|---|---|

| Citrus Fruits | Penicillium digitatum (Green Mold), Penicillium italicum (Blue Mold) | Post-harvest dip, spray, or wax treatment. inchem.orgpomais.com |

| Bananas | Colletotrichum musae (Anthracnose), Crown Rot Fungi | Post-harvest spray or dip. inchem.org |

| Cereals | Helminthosporium spp., Fusarium spp., Septoria spp. | Seed treatment. inchem.org |

| Cucurbits | Powdery Mildew (Erysiphe spp.) | Foliar spray. inchem.org |

| Ornamentals | Powdery Mildew, Black Spot | Foliar spray. kingquenson.com |

Contemporary Challenges and Emerging Research Frontiers in Fungicide Development Relevant to Imazalil Nitrate

A primary challenge associated with the long-term use of imazalil is the development of fungicide resistance in target pathogens. farmalinx.com.auredalyc.org Strains of Penicillium digitatum with reduced sensitivity to imazalil have been reported in citrus packinghouses, diminishing the effectiveness of post-harvest treatments. apsnet.orgredalyc.org This has necessitated research into resistance management strategies, including the use of fungicide mixtures and alternating with fungicides that have different modes of action. farmalinx.com.auresearchgate.net For instance, mixtures of imazalil with pyrimethanil (B132214) have shown to be effective in controlling resistant strains. researchgate.net

The development of resistance is often linked to genetic mutations in the target fungi, such as changes in the CYP51 gene, which is involved in ergosterol (B1671047) biosynthesis. nih.gov Research is ongoing to understand the molecular mechanisms of resistance to develop more durable control strategies. nih.gov

Emerging research frontiers relevant to this compound focus on several key areas:

Alternative Formulations and Application Methods: To enhance efficacy and reduce environmental impact, new application techniques are being explored. One such method is the Imazalil Thin Film Treatment (ITFT), designed to reduce the amount of fungicide used while maintaining effective disease control. researchgate.net

Combination Therapies: Investigating the synergistic effects of imazalil with other antifungal compounds, including other synthetic fungicides and natural alternatives, is a promising area. researchgate.netcitrusresourcewarehouse.org.za For example, combining imazalil with potassium sorbate (B1223678) has shown significant control of resistant Penicillium digitatum strains. researchgate.net

Biostimulants and Biological Control Agents: Research into biostimulants and microorganisms that can enhance plant defense mechanisms or directly compete with pathogens offers a potential avenue to reduce reliance on synthetic fungicides. grapefrute.comfrontiersin.org

Precision Agriculture: The use of technologies like GPS, soil and weather monitoring can help in targeted application of fungicides, minimizing overuse and reducing the selection pressure for resistance. grapefrute.com

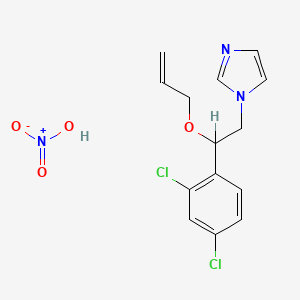

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O.HNO3/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16;2-1(3)4/h2-6,8,10,14H,1,7,9H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTYJTCKKSDSQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058487 | |

| Record name | Imazalil nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83833-36-7, 33586-66-2 | |

| Record name | Imazalil nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83833-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enilconazole nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083833367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC187790 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imazalil nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-1-[2-(allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENILCONAZOLE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47U0Y5DQ7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical and Molecular Mechanisms of Action in Fungal Pathogens

Inhibition of Ergosterol (B1671047) Biosynthesis Pathway in Target Fungi

Imazalil (B1671291) nitrate (B79036) specifically targets the ergosterol biosynthesis pathway, a critical metabolic route for the formation of the fungal cell membrane. who.intontosight.aiontosight.ai Ergosterol is the principal sterol in most fungi, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes. patsnap.commdpi.com

The fungicidal action of imazalil nitrate stems from its ability to block the demethylation of lanosterol (B1674476) or eburicol (B28769) at the 14-alpha position, a crucial step in the conversion of these precursors to ergosterol. frontiersin.orgpatsnap.com This inhibition is accomplished by targeting the enzyme sterol 14α-demethylase. frontiersin.orgnih.gov As a result of this blockage, the synthesis of ergosterol is halted, and there is a corresponding accumulation of 14-methylated sterols within the fungal cell. nih.gov These accumulated sterols are unable to fulfill the structural and functional roles of ergosterol, leading to a disruption of the cell membrane's integrity and function, which ultimately results in the inhibition of fungal growth and proliferation. ontosight.ainih.govnih.gov

Studies have shown that exposure of fungal pathogens like Penicillium digitatum to imazalil leads to a significant decrease in ergosterol content. researchgate.net This disruption in the ergosterol pathway can also trigger a compensatory upregulation of genes involved in ergosterol biosynthesis as the fungus attempts to counteract the effects of the fungicide. researchgate.net

Specific Interaction Sites within the Fungal Sterol 14α-Demethylase (CYP51) Enzyme

The molecular target of this compound is the cytochrome P450 enzyme, sterol 14α-demethylase, commonly known as CYP51. nih.govresearchgate.net This enzyme is a member of the large and diverse cytochrome P450 superfamily and is located in the endoplasmic reticulum membrane of fungal cells. nih.gov

Imazalil, being an azole fungicide, interacts directly with the active site of the CYP51 enzyme. nih.govmdpi.com The primary and most critical interaction is the coordination of the N-4 nitrogen atom of the imidazole (B134444) ring of imazalil with the heme iron atom at the catalytic center of the CYP51 enzyme. nih.gov This binding is non-competitive, meaning imazalil does not directly compete with the natural substrate (lanosterol or eburicol) for the same binding site, but rather for access to the heme iron. nih.gov

The specificity of azole compounds like imazalil for fungal CYP51 over host (e.g., human) CYP enzymes is determined by the interactions between the side groups of the azole molecule and the amino acid residues lining the substrate access channel and binding pocket of the enzyme. nih.gov While the primary binding is to the heme iron, these secondary interactions contribute to the stability and affinity of the inhibitor-enzyme complex. mdpi.com

Some fungi possess multiple isoforms of the CYP51 enzyme, such as CYP51A and CYP51B, which can exhibit different sensitivities to various azole fungicides. biorxiv.orgbiorxiv.org Research has indicated that imazalil can show selective activity against specific CYP51 isozymes. For instance, in Trichophyton rubrum, imazalil demonstrated relatively increased activity against the Δcyp51A deletion strain, suggesting a preference for inhibiting the CYP51A isozyme. biorxiv.orgbiorxiv.org

Cellular and Subcellular Responses of Fungi to this compound Exposure

Exposure of fungal pathogens to this compound elicits a range of cellular and subcellular responses, primarily stemming from the disruption of ergosterol biosynthesis and the subsequent damage to the cell membrane.

One of the primary cellular responses is the alteration of membrane permeability. inchem.org The depletion of ergosterol and accumulation of toxic 14-methylated sterols compromise the structural integrity of the fungal cell membrane, leading to increased permeability and leakage of cellular contents. ontosight.ainih.gov This can result in the collapse and shrinkage of hyphae and spores. apsnet.org

Morphological changes are also a common response. Electron microscopy studies on fungi treated with azole fungicides, including imazalil, have revealed significant alterations in cellular structure. These changes include irregular thickening of the cell wall, increased vacuolation, and the degeneration or necrosis of cytoplasm and organelles. cabidigitallibrary.org In some cases, the formation of electron-dense vesicles within the thickened cell walls has been observed. cabidigitallibrary.org Ultimately, these cellular disruptions can lead to the collapse of hyphal cells. cabidigitallibrary.org

At the subcellular level, the endoplasmic reticulum, where CYP51 is located, is a primary site of action. nih.gov The inhibition of ergosterol synthesis directly impacts the composition and function of this organelle's membrane. Furthermore, the stress induced by imazalil exposure can trigger broader cellular stress responses, including oxidative stress. mdpi.com The disruption of membrane-bound enzymes and cellular processes can lead to an imbalance in reactive oxygen species (ROS), contributing to cellular damage. mdpi.com

Fungi may also exhibit adaptive responses to imazalil exposure. A common response is the upregulation of genes encoding for the CYP51 enzyme and other enzymes in the ergosterol biosynthesis pathway. mdpi.comresearchgate.net This is a compensatory mechanism aimed at overcoming the inhibitory effect of the fungicide. researchgate.net

Comparative Fungicidal Efficacy Across Diverse Fungal Species and Pathogen Life Stages

This compound demonstrates a broad spectrum of fungicidal activity, though its efficacy can vary significantly across different fungal species and developmental stages. inchem.org It is particularly effective against many post-harvest fungal pathogens of fruits and vegetables. guidechem.comapsnet.org

Efficacy Across Fungal Species:

Imazalil is highly effective against a wide range of Fungi Imperfecti, including species of Penicillium, Aspergillus, Alternaria, Colletotrichum, and Fusarium. inchem.org It is also effective against certain Ascomycetes, such as those causing powdery mildew (Erysiphe spp., Podosphaera, Sphaerotheca) and apple scab (Venturia). inchem.orgnih.gov A key advantage of imazalil is its effectiveness against strains of plant pathogenic fungi that have developed resistance to benzimidazole (B57391) fungicides. inchem.org

However, not all fungal species are equally susceptible. For instance, studies have shown that while imazalil effectively inhibits the growth of Penicillium digitatum and Penicillium italicum, it is not active against genera such as Rhizopus, Mucor, and some Aspergillus species. nih.gov The minimal inhibitory concentrations (MICs) and minimal fungicidal concentrations (MFCs) can vary considerably between different species and even between isolates of the same species. researchgate.net

Efficacy Across Pathogen Life Stages:

Imazalil exhibits activity against different life stages of fungal pathogens, including spore germination and mycelial growth. researchgate.net Its ability to inhibit spore germination is a crucial aspect of its protective action, preventing the initial stages of infection. researchgate.netapsnet.org Studies have shown that imazalil can effectively inhibit the germination of Penicillium digitatum spores, with its effectiveness being influenced by factors such as pH. apsnet.org

In addition to preventing germination, imazalil also inhibits the subsequent growth of the fungal mycelium. apsnet.org This curative action is important for controlling established infections. The fungicide also possesses anti-sporulant activity, which is vital in preventing the spread of the fungus to other healthy produce during storage and transport. researchgate.netapsnet.org This is particularly important in controlling "soilage," a cosmetic defect caused by spores from decayed fruit soiling adjacent healthy fruit. apsnet.org

The table below provides a summary of the comparative efficacy of Imazalil against different fungal species.

| Fungal Species | Efficacy | Reference(s) |

| Penicillium digitatum | High | researchgate.netapsnet.orgnih.govresearchgate.net |

| Penicillium italicum | High | nih.govresearchgate.net |

| Aspergillus spp. | Variable | inchem.orgnih.gov |

| Alternaria spp. | High | inchem.orgnih.gov |

| Colletotrichum spp. | High | inchem.org |

| Fusarium spp. | High | inchem.org |

| Rhizopus spp. | Low/Inactive | nih.gov |

| Mucor spp. | Low/Inactive | nih.gov |

| Geotrichum spp. | Moderate | nih.gov |

| Botrytis cinerea | Moderate | nih.gov |

Fungal Resistance Evolution and Integrated Management Strategies

Elucidation of Resistance Mechanisms in Fungal Populations

Fungi have evolved sophisticated mechanisms to counteract the effects of fungicides like imazalil (B1671291). These adaptations are primarily genetic and can significantly reduce the efficacy of chemical treatments. Understanding these mechanisms is crucial for developing effective and sustainable disease control strategies.

The primary mode of action for imazalil and other demethylation inhibitor (DMI) fungicides is the inhibition of the cytochrome P450-dependent sterol 14α-demethylase enzyme, which is essential for ergosterol (B1671047) biosynthesis in fungi. nih.gov This enzyme is encoded by the CYP51 gene. nih.govnih.gov Resistance to imazalil frequently arises from genetic alterations in this target gene. nih.gov

Point mutations, which are changes in a single nucleotide within the CYP51 gene, can lead to amino acid substitutions in the resulting enzyme. nih.gov These changes can reduce the binding affinity of imazalil to the enzyme, thereby diminishing its inhibitory effect. nih.gov For instance, in Aspergillus fumigatus, mutations at specific codons such as G54, M220, and G448 in the cyp51A gene are associated with azole resistance. zenodo.orgmdpi.com Similarly, mutations in the corresponding positions in the CYP51 genes of plant pathogenic fungi have been linked to resistance against DMI fungicides. mdpi.com

The following table summarizes key mutations in the CYP51 gene and their impact on imazalil resistance in various fungal species.

| Fungal Species | Gene | Mutation | Effect on Imazalil Susceptibility |

| Aspergillus fumigatus | cyp51A | G54, M220, G448 substitutions | Associated with azole resistance zenodo.orgmdpi.com |

| Penicillium digitatum | PdCYP51A | Insertion of tandem repeats in promoter | Overexpression, leading to resistance nih.gov |

| Penicillium digitatum | PdCYP51B | G457S | Contributes to azole resistance mdpi.com |

This table provides examples of genetic alterations in the CYP51 gene linked to imazalil resistance.

Another significant mechanism of fungicide resistance is the increased expulsion of the toxic compound from the fungal cell, a process mediated by efflux pumps. frontiersin.org These pumps are transport proteins, often belonging to the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporter families, that actively pump fungicides out of the cell, preventing them from reaching their target site in sufficient concentrations. embrapa.brresearchgate.net

The overexpression of genes encoding these efflux pumps is a common cause of multidrug resistance (MDR), where a fungus becomes resistant to multiple, structurally and functionally different fungicides. embrapa.br In Penicillium digitatum, an exhaustive search identified 46 ABC transporter genes, with several being upregulated in the presence of imazalil, suggesting their involvement in resistance. nih.gov Studies on Aspergillus nidulans have also shown that multiple ABC transporters play a role in defending against fungicides. embrapa.br The regulation of these efflux pumps is complex and can be triggered by exposure to the fungicide itself. researchgate.net

Beyond target site mutations and efflux pump overexpression, fungi can develop resistance through other genetic modifications. Gene duplication of the target gene, such as CYP51, can lead to an increased production of the target enzyme, effectively diluting the effect of the fungicide. nih.gov

Modifications in regulatory pathways also play a crucial role. For example, insertions of specific DNA sequences, such as tandem repeats, in the promoter region of the CYP51 gene can lead to its overexpression. nih.gov In Penicillium digitatum, the presence of five tandem repeats of a 126-base-pair transcriptional enhancer in the promoter of PdCYP51A has been shown to cause overexpression and subsequent resistance to imazalil. nih.gov

Furthermore, alterations in other genes that are part of the broader ergosterol biosynthesis pathway or other cellular regulatory networks can contribute to resistance. For instance, mutations in the hmg1 gene, which encodes HMG-CoA reductase, another enzyme in the ergosterol pathway, have been proposed as a mechanism for azole resistance in isolates without cyp51A mutations. nih.gov

Epidemiology and Spatiotemporal Patterns of Resistance Emergence in Agricultural Settings

The emergence and spread of imazalil resistance are not random events; they follow distinct epidemiological and spatiotemporal patterns influenced by agricultural practices. The intensive and continuous use of imazalil, particularly in post-harvest settings like citrus packinghouses, creates strong selection pressure for resistant fungal strains. apsnet.org

Imazalil-resistant isolates of Penicillium digitatum, the causative agent of green mold in citrus, were first reported in California packinghouses in 1987 after five years of intensive use. apsnet.org The frequency of these resistant biotypes is generally very low in citrus groves where the fungicide is not applied, suggesting a fitness cost associated with resistance in the absence of the fungicide. apsnet.org This indicates that resistance management strategies should primarily focus on the packinghouse environment. apsnet.org

Studies have shown that the distribution of different resistance genotypes can vary geographically. For example, an analysis of P. digitatum isolates from various citrus-producing countries revealed differences in the prevalence of specific resistance groups. tandfonline.com The "R3" resistance group was found to be the most common in several countries, including South Africa and China. tandfonline.com

The spatiotemporal patterns of fungicide residues, including imazalil, in the environment can also provide insights into potential hotspots for resistance development. For instance, studies in the Turia and Júcar Rivers in Spain have detected imazalil in surface waters, with concentrations varying over time and location, likely linked to agricultural runoff. researchgate.net Such environmental reservoirs of fungicides could contribute to the selection of resistant fungal populations in the wider environment.

Analysis of Cross-Resistance and Multidrug Resistance Phenomena in Fungal Strains

A significant concern in fungicide resistance is the phenomenon of cross-resistance, where resistance to one fungicide confers resistance to other fungicides with the same mode of action. nih.gov Imazalil-resistant isolates of P. digitatum have demonstrated cross-resistance to other sterol demethylation inhibitors. acs.org

Multidrug resistance (MDR) is an even more challenging issue, where a fungal strain becomes resistant to fungicides with different modes of action. embrapa.br This is often mediated by the overexpression of efflux pumps that can expel a wide range of toxic compounds. embrapa.br For example, some mutant strains of Aspergillus parasiticus resistant to DMI fungicides also exhibit low to moderate resistance to other classes of fungicides. nih.gov However, the patterns of cross-resistance are not always predictable. In Aspergillus fumigatus, for example, high resistance to one azole does not necessarily correlate with high resistance across all azoles, suggesting that the specific chemical structure of the drug and the nature of the resistance mechanism are important factors. snf.ch

The following table illustrates the cross-resistance patterns observed in different fungal species.

| Fungal Species | Resistant to | Cross-Resistant to | Not Cross-Resistant to |

| Penicillium digitatum | Imazalil | Other DMI fungicides acs.org | Tridemorph, Fenpropimorph acs.org |

| Aspergillus parasiticus (R1 mutants) | Flusilazole | Imazalil, Tebuconazole nih.gov | Fungicides with other modes of action nih.gov |

| Aspergillus parasiticus (R2 mutants) | Flusilazole | Other DMIs and other fungicide classes (low to moderate) nih.gov | - |

| Aspergillus fumigatus | Itraconazole | Not necessarily all other azoles snf.ch | - |

This table summarizes observed cross-resistance patterns in fungal strains resistant to azole fungicides.

Resistance Management Strategies in Contemporary Agricultural Systems

Given the evolution of resistance, relying solely on a single fungicide is not a sustainable strategy. Integrated management strategies are essential to prolong the effectiveness of fungicides like imazalil. nsw.gov.au

Key strategies include:

Fungicide Rotation and Mixtures: Alternating or mixing fungicides with different modes of action is a cornerstone of resistance management. apsnet.orgnsw.gov.au This makes it more difficult for a fungal population to develop resistance to multiple chemicals simultaneously. nsw.gov.au For instance, mixtures of imazalil with pyrimethanil (B132214) have been shown to be effective in controlling imazalil-resistant strains of P. digitatum. researchgate.net

Monitoring of Resistant Biotypes: Regular monitoring of fungicide resistance levels in pathogen populations within a specific agricultural setting, such as a packinghouse, is essential for early detection and for making informed decisions about which fungicides to use. apsnet.orgresearchgate.net

Optimal Fungicide Use: Using fungicides at the correct, labeled rates is important. nsw.gov.au Using lower-than-recommended rates can select for less sensitive individuals in the fungal population, gradually leading to the development of full-blown resistance. nsw.gov.au

Integrated Pest Management (IPM): Combining chemical control with non-chemical methods, such as biological control agents or physical treatments, can reduce the reliance on fungicides and the selection pressure for resistance.

By implementing these multifaceted strategies, it is possible to manage fungicide resistance and maintain the efficacy of important compounds like imazalil in agricultural production.

Rotation and Alternation with Chemically Distinct Fungicide Classes

A primary strategy to manage fungicide resistance is the rotation or alternation of Imazalil nitrate (B79036) with fungicides from different chemical groups that have distinct modes of action. croplife.co.zacroplife.org.au This approach prevents the continuous selection pressure that favors the survival and proliferation of resistant fungal strains. croplife.co.zafrac.info By varying the biochemical targets within the fungal pathogens, the development of cross-resistance and multiple resistance can be significantly delayed. croplife.org.au

For instance, Imazalil nitrate is a demethylation inhibitor (DMI), belonging to the Fungicide Resistance Action Committee (FRAC) Group 3. okstate.edupnwhandbooks.org Effective resistance management programs advocate for alternating or creating tank-mixes of DMI fungicides with fungicides from other groups. pnwhandbooks.org Some fungicide classes that can be used in rotation with this compound include:

Quinone outside inhibitors (QoIs) : This group, which includes strobilurins, has a different mode of action from DMIs. However, resistance to QoIs has been reported in some pathogens, so their use should also be carefully managed. mdpi.comfrac-argentina.org

Carboxamides (SDHIs) : These fungicides inhibit succinate (B1194679) dehydrogenase and are effective against various fungal diseases. croplife.co.zafrac-argentina.org

Anilinopyrimidines : This class of fungicides is also used in resistance management strategies. croplife.co.za

Multi-site inhibitors : Fungicides with multi-site activity, such as mancozeb (B1675947) and chlorothalonil, have a low risk of resistance development and are valuable partners in rotation or tank-mix programs. frac-argentina.org

Synergistic effects have also been observed when Imazalil is combined with other specific antifungal agents like boscalid, cyproconazole, pyraclostrobin, and triflumizole (B33211), which can enhance the control of phytopathogenic fungi. google.com

Table 1: Fungicide Classes for Rotation with this compound (FRAC Group 3)

| FRAC Group | Class | Mode of Action | Example Active Ingredients |

| 7 | Succinate dehydrogenase inhibitors (SDHIs) | Inhibits cellular respiration | Boscalid, Fluopyram |

| 9 | Anilinopyrimidines | Affects amino acid and protein synthesis | Pyrimethanil, Cyprodinil |

| 11 | Quinone outside Inhibitors (QoIs) | Inhibits mitochondrial respiration | Azoxystrobin, Pyraclostrobin |

| M | Multi-site contact activity | Disrupts multiple metabolic processes | Mancozeb, Chlorothalonil |

Integration of this compound within Holistic Integrated Pest Management (IPM) Frameworks

Integrated Pest Management (IPM) is a comprehensive and sustainable approach to pest control that combines multiple tactics to minimize pesticide use and environmental impact. nih.govokstate.eduufl.edu The integration of this compound into an IPM framework is essential for its long-term efficacy. nih.govkoppert.com An IPM strategy is a holistic process that involves monitoring, prevention, and the coordinated use of various control methods. ufl.edu

Key components of an IPM framework that incorporates this compound include:

Cultural Controls : Practices such as crop rotation, sanitation (e.g., removal of infected plant debris), and managing irrigation and nitrogen levels can reduce disease pressure and the need for fungicide applications. pertanian.go.idirac-online.org

Biological Controls : The use of beneficial microorganisms, such as certain fungi and bacteria, can help suppress pathogenic fungi in the soil or on the plant surface. okstate.eduagronomyjournals.com This reduces the reliance on chemical fungicides.

Monitoring and Scouting : Regular monitoring of crops for disease development allows for timely and targeted fungicide applications only when necessary, preventing prophylactic overuse. ufl.eduagronomyjournals.com

Judicious Chemical Use : When chemical control is required, this compound should be used as part of a planned rotation or mixture program as described in the previous section. croplife.org.aufrac.info The goal is to use pesticides only when pest populations reach a level that could cause economic damage. nih.gov

Development and Application of Molecular Diagnostic Tools for Resistance Monitoring

The timely detection of fungicide resistance is critical for effective management. nih.gov Molecular diagnostic tools offer rapid and sensitive methods for identifying resistance mechanisms in fungal populations, often before widespread control failures occur. nih.govjetir.org These techniques can provide valuable information to guide fungicide application strategies. researchgate.net

Several molecular methods are being developed and applied for monitoring resistance to fungicides like this compound:

Polymerase Chain Reaction (PCR)-based assays : Real-time PCR and other PCR variations can detect specific mutations in the target genes of fungicides. nih.govjetir.org For azole fungicides like imazalil, a common resistance mechanism is the overexpression of the target enzyme, which can be caused by insertions in the gene's promoter region. mdpi.com Molecular tools designed to identify these specific genetic changes can quickly identify resistant strains. mdpi.com

DNA Sequencing : Sequencing the target genes from fungal isolates can identify novel mutations associated with resistance. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA-based methods have been developed for the detection of imazalil residues, and similar immunoassay techniques could potentially be adapted for resistance monitoring by targeting specific resistance-related proteins. nih.gov

The data generated from these molecular tools can be used to create resistance maps, track the spread of resistant strains, and inform decisions on which fungicides will be most effective in a particular area. nih.gov

Table 2: Molecular Diagnostic Tools for this compound Resistance Monitoring

| Tool | Principle | Application in Resistance Monitoring |

| Real-Time PCR | Amplifies and quantifies specific DNA sequences, such as those containing resistance mutations. nih.gov | Rapid and sensitive detection of known resistance alleles in a fungal population. nih.gov |

| DNA Sequencing | Determines the exact nucleotide sequence of a target gene (e.g., CYP51A). nih.gov | Identifies both known and novel mutations conferring resistance. nih.gov |

| Multiplex PCR | Simultaneously amplifies multiple target DNA sequences in a single reaction. nih.gov | Can detect multiple resistance mechanisms or cross-resistance to different fungicide classes at once. nih.gov |

Environmental Fate, Persistence, and Transformation Pathways

Degradation Kinetics and Pathways in Environmental Compartments

The degradation of imazalil (B1671291) in the environment is a complex process influenced by multiple factors, including light, water, and microbial activity. The dominant route of dissipation is expected to be aerobic metabolism in terrestrial environments. regulations.gov

Photodegradation is a significant pathway for imazalil transformation in aquatic systems. regulations.gov In aqueous solutions, imazalil degrades moderately rapidly with a reported half-life of 1.5 days. regulations.gov Another study found the photodegradation half-life in aqueous solution to be 36 hours. echemi.com However, direct photolysis experiments have shown that in the absence of a photocatalyst like titanium dioxide (TiO2), only 3% of imazalil degrades after 90 minutes of irradiation. researchgate.net The presence of TiO2 significantly accelerates this process. researchgate.net

The degradation of imazalil through photolysis appears to follow pseudo-first-order kinetics. researchgate.net The rate constant for the vapor-phase reaction of imazalil with photochemically produced hydroxyl radicals is estimated to be 8.5 x 10⁻¹¹ cm³/molecule-sec at 25°C, corresponding to an atmospheric half-life of about 4 hours. echemi.com In terrestrial systems, photolysis is not considered a major degradation route, particularly for applications like seed treatments where the compound is incorporated into the soil and not exposed to light. regulations.gov

Imazalil is stable to hydrolysis at a range of pH values typically found in the environment. regulations.govechemi.com Studies have shown no evidence of hydrolysis at any pH, with a reported half-life of over 30 days at pH 5, 7, and 9. regulations.govechemi.com The slow hydrolysis rate of the metal-linker bond in certain formulations under low pH conditions can lead to a gradual release of the active substance. nih.gov

Microbial degradation is a key process in the dissipation of imazalil in both soil and aquatic environments. researchgate.netacademicjournals.org In soil, imazalil is highly persistent, with a reported field half-life ranging from 120 to 190 days, and a representative value estimated to be 150 days for most soils. orst.edu Another study reported a half-life of 157 days in terrestrial environments under aerobic conditions. regulations.gov The degradation half-lives of imazalil enantiomers in different soils were found to range from 14.15 to 20.81 days. researchgate.net

Soil microorganisms, including bacteria and fungi, play a crucial role in the breakdown of imazalil. researchgate.netacademicjournals.org The degradation can be enantioselective, meaning one enantiomer may be degraded faster than the other, depending on the microbial community present. researchgate.netresearchgate.net Soil physicochemical properties, such as pH, total nitrogen, and organic matter content, can influence the rate of microbial degradation. researchgate.net For instance, higher total nitrogen and organic matter content have been shown to promote the degradation rate of imazalil. researchgate.net

In aquatic systems, such as activated sludge, imazalil is also subject to microbial degradation. In one study, the half-life of imazalil in activated sludge was calculated to be 10.9 days. regulations.gov The primary transformation product identified in this environment was R014821. regulations.gov

Sorption, Leaching, and Runoff Dynamics in Agricultural Soil Profiles

Imazalil exhibits strong binding to soil particles, which significantly limits its mobility. orst.eduepa.gov The organic carbon-water (B12546825) partition coefficient (Koc) for imazalil has an average value of 4,324 mL/g, classifying it as a chemical with low soil mobility potential. epa.gov This strong adsorption means that imazalil is not prone to leaching into groundwater. orst.eduregulations.gov

Soil column leaching studies have demonstrated that imazalil is immobile in both loam and sandy soils, with the majority of the applied compound remaining in the top few centimeters of the soil. epa.gov No residues were detected in the leachates from these columns. epa.gov Consequently, the potential for imazalil to contaminate groundwater and to move with surface runoff water is considered very low. epa.gov

| Soil Property | Value | Implication for Mobility |

| Average Koc | 4,324 mL/g | Low mobility |

| Average Kd | 130 mL/g | Low mobility |

| Leaching in Loam Soil | 95.7% in top 2.5 cm | Immobile |

| Leaching in Sandy Soil | 84.5% in top 2.5 cm | Immobile |

Volatilization and Potential for Atmospheric Transport

Imazalil has a low vapor pressure (1.52 x 10⁻⁶ torr at 25°C), indicating that it is not expected to volatilize significantly from soil or water surfaces. regulations.govechemi.com The Henry's Law constant for imazalil is also low, further suggesting that volatilization is not a major environmental fate process. echemi.com

While direct volatilization from treated surfaces is low, post-application emissions can occur and contribute to atmospheric transport. researchgate.net Once in the atmosphere, vapor-phase imazalil is expected to be degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 4 hours. echemi.com Particulate-phase imazalil may be removed from the air by wet and dry deposition. echemi.com Studies on treated apples showed that volatilization of imazalil and its metabolites was not a significant route of dissipation over a 7-month storage period. fao.org

Identification and Characterization of Environmental Metabolites and Transformation Products

The degradation of imazalil in the environment leads to the formation of several metabolites and transformation products. One of the major and most frequently identified metabolites is R014821, also known as imazalil-M. regulations.govfao.orgacs.org This metabolite is formed through both microbial and photolytic degradation pathways. regulations.govfao.org

In a study on aerobic sewage sludge, R014821 was the primary transformation product, with a calculated half-life of 8.87 days in the activated sludge. regulations.gov In plant metabolism studies, R014821 was also a significant metabolite, with its levels increasing as the parent imazalil decreased over time. fao.org

Uptake, Translocation, and Metabolism in Plants and Agricultural Commodities

Absorption and Systemic Distribution within Plant Tissues

Imazalil (B1671291) nitrate's systemic nature allows it to be absorbed by the plant and moved from the application site to other tissues. pomais.comherts.ac.uk In post-harvest applications on citrus, imazalil penetrates the peel and moves into the upper cell layers, providing protection that extends beyond the surface. pomais.com Studies on oranges treated with radiolabeled imazalil have shown that the fungicide penetrates the rind. apsnet.org Within 30 to 45 minutes of a 15-second dip in a 1,000 µg/ml solution, imazalil was detected deeper than 1 mm into the rind. apsnet.org However, a significant portion, about 40%, remained on the fruit surface after drying. apsnet.org

Research on banana plants grown in a greenhouse and treated with ³H-labelled imazalil revealed that the majority of the radioactivity (95.2-100%) was found on the surface and in the upper layers of the leaves, with limited translocation to other plant parts. inchem.org Similarly, in oranges treated with ³H-labelled imazalil, approximately 50% of the remaining radioactivity after 14 weeks was in an organo-soluble form within the peel, while 30% was bound to the insoluble residue of the peel. inchem.org

The distribution of imazalil within plant tissues is not uniform. In various wetland plant species, the highest accumulation of imazalil was observed in the roots, followed by the leaves and then the stems. researchgate.net This distribution pattern is common for many pesticides, with initial exposure leading to higher concentrations in the root system. researchgate.net

The form of nitrogen available to a plant can influence its growth and development, which may indirectly affect the distribution of compounds like imazalil. levitycropscience.commdpi.commdpi.com For instance, nitrate (B79036) uptake and its subsequent transport to the shoots are regulated by specific transporter proteins. mdpi.comfrontiersin.orgnih.gov

Table 1: Distribution of Imazalil in Plant Tissues

| Plant | Application Method | Tissue | Key Finding |

| Citrus | Post-harvest dip | Rind | Penetrated deeper than 1 mm within 30-45 minutes. apsnet.org |

| Citrus | Post-harvest dip | Surface | Approximately 40% of the applied imazalil remained on the surface after drying. apsnet.org |

| Banana | Greenhouse treatment | Leaves | 95.2-100% of radioactivity found on the surface and in upper layers. inchem.org |

| Orange | Post-harvest treatment | Peel | After 14 weeks, ~50% of remaining radioactivity was organo-soluble in the peel. inchem.org |

| Wetland Plants | Hydroponic system | Roots, Leaves, Stem | Highest accumulation in roots, followed by leaves, then stems. researchgate.net |

Metabolic Pathways and Metabolite Formation in Plant Systems

Once absorbed, imazalil undergoes metabolic transformations within the plant. The primary metabolite identified in both plants and soil is α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol (R14821). inchem.orgchemicalbook.in This metabolite is formed through the O-dealkylation of the parent compound, although this is not a major pathway in fruits. fao.org

In studies on banana plants, analyses of leaf extracts revealed that a significant portion of the radioactivity originated from the parent imazalil and its primary metabolite, R14821. inchem.org Unchanged imazalil and R14821 constituted a considerable percentage of the radioactivity in the alkaline extracts of the leaves. inchem.org A variety of unidentified polar acidic metabolites and numerous minor metabolites were also detected, indicating a complex metabolic process. inchem.org

The metabolism of xenobiotics like imazalil in plants generally occurs in phases. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups. mdpi.com Phase II involves the conjugation of these metabolites with endogenous molecules like sugars (glucosidation) or amino acids to increase their water solubility and facilitate detoxification. mdpi.comcsic.es

Conjugation is a key detoxification mechanism in plants, rendering xenobiotic metabolites more water-soluble and less toxic. csic.es While specific studies detailing the glucosidation of imazalil nitrate are not prevalent in the provided results, it is a common Phase II reaction for pesticides. csic.es For example, in the metabolism of other pesticides, glycosylated-conjugated products have been identified in plants like wheat. csic.es These conjugation reactions are catalyzed by enzymes such as glycosyltransferases. csic.es

Oxidative and reductive biotransformations are critical Phase I metabolic reactions. mdpi.com In the case of imazalil, the formation of the principal metabolite, α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, is a result of such transformations. inchem.orginchem.org In banana leaf extracts, this metabolite (R14821) accounted for a significant portion of the detected radioactivity, alongside the parent imazalil. inchem.org The presence of numerous other minor and polar metabolites suggests that various oxidative and reductive processes are at play in the degradation of imazalil within the plant. inchem.org

Residue Dynamics and Dissipation in Post-Harvested Produce

Following post-harvest application, imazalil residues on produce tend to decline over time. In oranges, the degradation of imazalil is slow, with an estimated half-life of 12 to 20 weeks. inchem.org Residue levels on citrus fruits are largely dependent on the initial dosage applied. inchem.org Storage temperature does not appear to significantly affect residue levels on oranges stored for 32 days. inchem.org

Studies on melons treated post-harvest showed that peeling can reduce the residue in the whole fruit by about 90%. fao.org The highest mean residue in melon pulp was found to be a small fraction of the residue in the whole fruit. fao.org

The application method also influences residue levels. For instance, applying imazalil in water resulted in higher residues on oranges compared to applications in a water-based wax. apsnet.org Washing the fruit after treatment only slightly reduced the residues, particularly when applied in water, indicating good penetration of the fungicide. apsnet.org

Table 2: Imazalil Residue Dynamics in Post-Harvested Produce

| Produce | Application | Residue Finding |

| Oranges | Post-harvest treatment | Half-life estimated at 12 to 20 weeks. inchem.org |

| Oranges | Post-harvest treatment | Storage temperature (4°C vs 22-25°C) had no significant effect on residue levels over 32 days. inchem.org |

| Melons | Post-harvest treatment | Peeling reduced whole fruit residue by approximately 90%. fao.org |

| Oranges | Non-recovery spray | Higher residues from water application compared to wax application. apsnet.org |

| Oranges | Post-harvest treatment | Washing slightly reduced residues, indicating good penetration. apsnet.org |

Influence on Plant Physiology and Secondary Metabolite Production (Non-Target Effects)

The introduction of a xenobiotic like this compound can have non-target effects on plant physiology and metabolism. The form of nitrogen, such as nitrate, that a plant absorbs can significantly impact its growth, including root and shoot development, and the production of hormones like auxins and cytokinins. levitycropscience.com Nitrogen availability influences the production of secondary metabolites. researchgate.netnih.gov Nitrogen deficiency can lead to a shift from nitrogen-based compounds to carbon-based compounds like phenols and flavonoids. researchgate.net

A study on navel oranges and clementine mandarins treated with imazalil sulfate (B86663) identified alterations in the fruit's metabolome. escholarship.orgacs.org The treatment affected various metabolites in the flavedo, albedo, and juice, influencing pathways related to biosynthesis and energy metabolism. escholarship.org Specifically, 11 metabolites were significantly altered due to the imazalil treatment, which could serve as indicators of its impact on fruit quality. acs.org This suggests that while targeting fungal pathogens, imazalil can also induce changes in the biochemical pathways of the fruit itself. escholarship.orgacs.org

Furthermore, nitrate itself is a signaling molecule that affects various physiological processes, including root system architecture and the expression of genes related to cell wall remodeling. frontiersin.orgnih.govnih.gov Any interference with nitrate metabolism or signaling by a nitrate-containing compound could potentially have wider implications for plant health and development.

Advanced Analytical Methodologies for Residue Detection and Environmental Monitoring

Optimized Sample Preparation Techniques for Diverse Complex Matrices

Effective sample preparation is a critical step for the successful analysis of Imazalil (B1671291) nitrate (B79036), as it aims to extract the analyte of interest while minimizing interferences from the sample matrix. The complexity of matrices such as fruits, vegetables, and soil necessitates the development and optimization of various extraction and clean-up techniques.

The QuEChERS method has become a widely adopted sample preparation technique for pesticide residue analysis, including for Imazalil, due to its simplicity, speed, and low solvent consumption. food-safety.com The protocol typically involves an initial extraction with acetonitrile, followed by a salting-out step and a dispersive solid-phase extraction (d-SPE) clean-up.

A modified QuEChERS protocol has been specifically developed for the analysis of Imazalil residue in fruits and vegetables. spkx.net.cn In this method, samples are extracted with acetonitrile containing 1% acetic acid, followed by the addition of anhydrous magnesium sulfate (B86663) (MgSO4) and sodium chloride (NaCl) to induce phase separation. spkx.net.cn The subsequent clean-up step utilizes a combination of N-propyl ethylenediamine (PSA) and octadecyl silica (C18) sorbents to remove interfering matrix components like organic acids, sugars, and pigments. spkx.net.cn The effectiveness of the QuEChERS approach has been demonstrated in various complex matrices, including challenging, dry, and complex herb matrices where specific modifications, such as adjusting the sample mass and the type of clean-up sorbent, are necessary to minimize matrix effects and achieve acceptable recoveries. researchgate.netscispace.comscribd.com

| Matrix | Spike Level (mg/kg) | Average Recovery Rate (%) | Relative Standard Deviation (RSD) (%) |

|---|---|---|---|

| Cabbage | 0.2 | 86.7 | 8.1 |

| Apple | 0.5 | 74.3 | 6.4 |

| Orange | 1.0 | 81.5 | 5.5 |

Data derived from a study on the determination of Imazalil residue in fruits and vegetables by gas chromatography with a modified QuEChERS method. spkx.net.cn

Before the widespread adoption of QuEChERS, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) were the conventional methods for preparing samples for Imazalil analysis. fao.org LLE methods often involve partitioning the analyte from an aqueous sample into an immiscible organic solvent like ethyl acetate or dichloromethane. lawdata.com.twresearchgate.netresearchgate.netnih.gov Refinements to LLE include acid-base cleanup steps, where Imazalil is partitioned into an acidic aqueous solution and then back-extracted into a fresh organic solvent under basic conditions to remove impurities. nih.gov

Solid-Phase Extraction (SPE) offers a more controlled and often more efficient clean-up than LLE. nih.gov Various SPE cartridges, such as ion-exchange, diol-bonded silica, and C18, have been utilized for Imazalil analysis. lawdata.com.twnih.govnih.govjfda-online.com For instance, a method for citrus fruit involves extraction with ethyl acetate, followed by clean-up on a diol-bonded silica cartridge, with Imazalil being eluted with methanol. nih.gov Another approach for fruits and vegetables uses a combination of Bond Elut C18 and Bond Elut PRS cartridges for purification after extraction with acetic ether. lawdata.com.twjfda-online.com These SPE methods are effective in removing co-extractive interferences and concentrating the analyte, leading to high sensitivity with detection limits as low as 0.001 µg/g in citrus fruit. researchgate.netnih.gov Dispersive liquid–liquid microextraction (DLLME), a miniaturized version of LLE, has also been successfully applied for the determination of Imazalil in fruit and juice samples, offering advantages of speed and low solvent consumption. researchgate.net

| Compound | Fortification Level (µg/g) | Recovery (%) | Coefficient of Variation (CV) (%) |

|---|---|---|---|

| Imazalil | 0.02 | 96.5 | 6.3 |

| 0.2 | 94.3 | 3.1 | |

| 2.5 | 95.6 | 3.6 | |

| Metabolite R 14821 | 0.02 | 96.3 | 5.6 |

| 0.2 | 93.9 | 4.5 | |

| 2.5 | 95.2 | 5.1 |

Data from a study on the simultaneous determination of Imazalil and its major metabolite in citrus fruit by SPE and capillary gas chromatography. nih.govsemanticscholar.org

Matrix effects, which are the suppression or enhancement of the analytical signal due to co-eluting matrix components, are a significant challenge in quantitative residue analysis, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography (GC). nih.gov Several strategies are employed to mitigate these effects in the analysis of Imazalil.

One common approach is the use of effective clean-up steps during sample preparation. researchgate.net In the context of QuEChERS, the choice and amount of d-SPE sorbents are critical. For highly complex matrices like herbs, a combination of sorbents such as PSA and graphitized carbon black (GCB) or ENVI-Carb may be necessary to remove pigments and other interferences that cause matrix effects. researchgate.netscispace.comresearchgate.net

Another powerful strategy is the use of matrix-matched calibration. nih.gov This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. This approach helps to compensate for signal suppression or enhancement by ensuring that the standards and samples experience the same matrix effects. researchgate.netnih.gov For multi-analyte methods in various food matrices, matrix-matched calibration has been shown to enable satisfactory performance and accurate quantification, even when strong matrix effects are observed. nih.gov

State-of-the-Art Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate Imazalil nitrate from any remaining matrix components and other analytes before detection. Both gas chromatography and liquid chromatography are widely used for this purpose.

Gas chromatography is a well-established technique for the analysis of thermally stable and volatile compounds like Imazalil. When coupled with selective detectors, it provides high sensitivity and specificity.

The Nitrogen-Phosphorus Detector (NPD) is highly selective for nitrogen-containing compounds, making it well-suited for Imazalil analysis. researchgate.netnih.gov Methods have been developed for determining Imazalil residues in lemons and soil using GC-NPD. researchgate.netnih.govnih.gov For instance, in lemon analysis, after extraction and SPE clean-up, the final determination by GC-NPD achieved a detection limit of 0.05 µg/g with recoveries ranging from 93.3% to 97.8%. nih.gov

The Electron Capture Detector (ECD) is another highly sensitive detector used for Imazalil, as it responds strongly to halogenated compounds (Imazalil contains two chlorine atoms). nih.gov A method for the simultaneous determination of Imazalil and its major metabolite in citrus fruit utilizes capillary GC with ECD, achieving a very low detection limit of 0.001 µg/g for both compounds. nih.govsemanticscholar.org Modified QuEChERS sample preparation has also been successfully combined with GC-ECD analysis for determining Imazalil in various fruits and vegetables. spkx.net.cn

| Technique | Matrix | Detection Limit | Recovery Range (%) | Reference |

|---|---|---|---|---|

| GC-NPD | Lemons | 0.05 µg/g | 93.3 - 97.8 | nih.gov |

| GC-ECD | Citrus Fruit | 0.001 µg/g | 94.3 - 96.5 | nih.gov |

| GC-ECD | Fruits & Vegetables | 0.02 mg/kg | 74.3 - 86.7 | spkx.net.cn |

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become a leading technique for pesticide residue analysis. It is suitable for a wide range of compounds, including those that are less volatile or thermally labile, and offers exceptional selectivity and sensitivity.

LC-MS/MS methods have been developed and validated for the analysis of Imazalil in various matrices, including human urine. nih.govnih.gov These methods typically use electrospray ionization (ESI) in the positive mode and operate in selected reaction monitoring (SRM) mode for high specificity and low detection limits. nih.govnih.gov For instance, a validated LC-MS/MS method for Imazalil in human urine achieved a limit of detection of 0.2 ng/mL and a limit of quantitation of 0.8 ng/mL. nih.gov Furthermore, high-resolution mass spectrometry, such as time-of-flight (TOF-MS), coupled with LC, provides accurate mass measurements that can be used to generate elemental compositions of Imazalil and its degradation products, aiding in their identification in complex food extracts like citrus fruits. ual.esual.es

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (Positive) |

| Linearity Range | 0.5 - 100 ng/mL |

| Limit of Detection (LOD) | 0.2 ng/mL |

| Limit of Quantitation (LOQ) | 0.8 ng/mL |

| Precision (CV) | <15% |

Data from a study on the LC-MS-MS analysis of urinary biomarkers of Imazalil. nih.gov

Liquid Chromatography (LC) Integrated with Mass Spectrometry (MS)

Validation Parameters for Robust Analytical Methods (Accuracy, Precision, LOD, LOQ)

The reliability of any analytical method for this compound depends on rigorous validation. Key parameters, as defined by international guidelines, include accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netnpra.gov.my

Accuracy : This refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where samples are fortified with a known amount of Imazalil. For a method to be considered accurate, the average relative recovery should typically fall between 70% and 120%. eurl-pesticides.eu In a study developing a rapid assay for Imazalil in grapes and tomatoes, recovery rates ranged from 84.7% to 104.4%. nih.gov

Precision : This measures the degree of agreement among individual test results under repeated measurements. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For pesticide residue analysis, the RSD for repeatability should generally be ≤20%. eurl-pesticides.eu A validated LC-MS/MS method for Imazalil in urine showed a coefficient of variation of less than 15% for within-run, between-run, and between-batch precision. nih.gov

Limit of Detection (LOD) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. npra.gov.mywiley.com

Limit of Quantitation (LOQ) : The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. npra.gov.my It is often established as the lowest spike level that meets the acceptance criteria for accuracy and precision. eurl-pesticides.eu

| Parameter | Matrix | Value | Method | Reference |

|---|---|---|---|---|

| Accuracy (Recovery) | Grapes & Tomatoes | 84.7% - 104.4% | GICA | nih.gov |

| Precision (CV) | Grapes & Tomatoes | 5.7% - 11.8% | GICA | nih.gov |

| Precision (CV) | Human Urine | <15% | LC-MS/MS | nih.gov |

| LOD | Satsuma Mandarins | 0.001 µg/g | SPE-GC-ECD | researchgate.net |

| LOD | Water | 0.033 µg/L | IPD-MWCNTs | researchgate.net |

| LOQ | Water | 0.100 µg/L | IPD-MWCNTs | researchgate.net |

Development of Rapid Screening Methods and Biosensor Technologies

While chromatographic methods are highly accurate, they can be time-consuming and require expensive equipment and specialized personnel. google.com Consequently, there is growing interest in developing rapid, cost-effective, and portable screening methods for on-site detection of this compound.

One such development is the gold nanoparticle-based immunochromatographic assay (GICA). nih.gov This method utilizes a specific monoclonal antibody against Imazalil. The assay developed for grapes and tomatoes provides a visual limit of detection (vLOD) and can be completed in 30 minutes, making it suitable for on-site screening. nih.gov

Another promising technique is Surface-Enhanced Raman Spectroscopy (SERS). A SERS-based method has been proposed for the rapid detection of Imazalil residues on the peel of navel oranges. smartag.net.cn Such spectroscopic methods, combined with chemometric modeling, offer a fast alternative for surface residue screening. smartag.net.cn

These rapid methods are valuable for initial screening of a large number of samples, with positive results typically confirmed by a reference method like LC-MS/MS.

| Parameter | Matrix | Value | Method | Reference |

|---|---|---|---|---|

| Visual LOD (vLOD) | Grapes & Tomatoes | 25 ng/g | GICA | nih.gov |

| Calculated LOD | Grapes | 4.12 ng/g | GICA | nih.gov |

| Calculated LOD | Tomatoes | 4.70 ng/g | GICA | nih.gov |

| Analysis Time | Grapes & Tomatoes | 30 minutes | GICA | nih.gov |

Ecotoxicological Assessments and Ecological Impact on Non Human Organisms

Impact on Non-Target Microbial Communities (e.g., Soil Microflora, Nitrogen-Fixing Bacteria)

Imazalil (B1671291) can influence soil microbial communities, which are vital for soil health and nutrient cycling. frontiersin.org Studies have shown that while some fungicides can negatively impact these communities, the effects of imazalil can vary. Research indicates that imazalil did not have a significant negative effect on nitrogen mineralization in soil at a concentration of 1 mg/kg. fao.org However, other studies suggest that long-term application of imazalil could lead to residual accumulation in soils, potentially causing negative effects on soil ecology. researchgate.net

Long-term exposure to imazalil has been found to inhibit the functional diversity of soil microbes and alter the bacterial community composition. researchgate.net Specifically, it can disturb the soil nitrogen cycle, with some studies indicating that it can inhibit processes like nitrogen fixation. researchgate.net The impact on nitrogen-fixing bacteria such as Azotobacter species can be significant, as these microorganisms contribute to soil fertility. academicjournals.orgmdpi.com While some herbicides may not negatively affect these bacteria, certain fungicides have shown inhibitory effects on their growth. academicjournals.org For example, one study noted that fungicides could negatively affect the population size of nitrogen-fixing bacteria. conicet.gov.ar Another study found that while the herbicide imazetapir had no negative effect, other pesticides did inhibit the growth of nitrogen-fixing bacteria. academicjournals.org

| Parameter | Observation | Reference |

|---|---|---|

| Nitrogen Mineralization | No effect at 1 mg/kg soil | fao.org |

| Carbon Mineralization | No effect at 1 mg/kg soil | fao.org |

| Soil Microbial Functional Diversity | Inhibited by long-term exposure | researchgate.net |

| Soil Bacterial Community | Altered by long-term exposure | researchgate.net |

| Nitrogen Cycling | Disturbed, with inhibition of nitrogen fixation | researchgate.net |

Effects on Aquatic Organisms (e.g., Fish, Daphnia, Algae)

Imazalil is classified as toxic to aquatic life with long-lasting effects. bund.de The toxicity varies among different aquatic organisms. The primary degradation product of imazalil, methyl isothiocyanate, is considered less toxic to aquatic organisms than the parent compound. ineris.fr

For fish, such as the rainbow trout (Oncorhynchus mykiss), the acute toxicity (LC50) has been reported, indicating moderate toxicity. fao.org Chronic toxicity studies have also been conducted to understand long-term effects. herts.ac.uk

For aquatic invertebrates like Daphnia magna, imazalil also demonstrates moderate toxicity in acute tests. herts.ac.ukchemsafetypro.com These organisms are often more sensitive to certain pesticides than fish. pjoes.com

Algae are also susceptible to imazalil, with studies showing it to be toxic. bund.de The growth of algae can be inhibited by the presence of the fungicide in the aquatic environment. chemsafetypro.com

The following table summarizes the acute toxicity of imazalil to various aquatic organisms.

| Organism | Test | Result (mg/L) | Reference |

|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 2.7 | fao.org |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | 3.2 | fao.org |

| Daphnia magna | 48-hour EC50 | 3.1 | fao.org |

| Selenastrum capricornutum (Algae) | 96-hour EC50 | 0.29 | fao.org |

LC50 (Lethal Concentration, 50%) is the concentration of a chemical that kills 50% of the test organisms. chemsafetypro.com EC50 (Effective Concentration, 50%) is the concentration that causes a non-lethal effect (e.g., immobilization) in 50% of the test organisms. chemsafetypro.com

Effects on Terrestrial Invertebrates (e.g., Earthworms, Beneficial Insects)

The impact of imazalil on terrestrial invertebrates is a key component of its environmental risk assessment. researchgate.net

For earthworms, such as Eisenia fetida, imazalil has a reported acute toxicity (LC50) of 541 mg/kg of soil, which is considered moderately toxic. fao.org Sub-lethal effects are also a concern; studies on Eisenia andrei indicated that while imazalil did not cause immediate death, it could compromise earthworm health over longer exposure periods, leading to cumulative damage. nih.gov This includes decreased viability and density of immunocompetent cells and cellular damage from oxidative stress. nih.govresearchgate.net

Beneficial insects, including pollinators and predators of pests, can also be affected by pesticides. georgiasouthern.edu While specific data on the direct impact of imazalil nitrate (B79036) on a wide range of beneficial insects is limited, the systemic nature of imazalil means it can be present in various parts of the plant, potentially exposing insects through contact or consumption. regulations.gov For honeybees (Apis mellifera), imazalil is reported to have moderate acute contact and oral toxicity. herts.ac.uk Effects on other beneficial insects, like the parasitic wasp Encarsia formosa, have shown no mortality or impact on parasitization at certain concentrations in water. fao.org

| Organism | Test | Result | Reference |

|---|---|---|---|

| Earthworm (Eisenia foetida) | Acute toxicity (LC50) | 541 mg/kg soil | fao.org |

| Honeybee (Apis mellifera) | Acute oral toxicity (LD50) | 40 µg/bee | fao.org |

| Honeybee (Apis mellifera) | Acute contact toxicity (LD50) | 2.4 µg/bee | fao.org |

| Encarsia formosa | Mortality (7 days in water) | 0% at 30 g as/100 l | fao.org |

Bioaccumulation and Trophic Transfer in Ecological Food Chains

Bioaccumulation refers to the buildup of a substance in an organism, while trophic transfer is the movement of that substance through the food chain. mdpi.comresearchgate.netcovenantuniversity.edu.ng Imazalil has been found to have a low potential for bioaccumulation in fish. inchem.orgscbt.com A study on rainbow trout measured a bioconcentration factor (BCF) between 48.7 and 63.8, indicating a low risk of bioconcentration. ineris.fr Once absorbed, imazalil is rapidly metabolized and excreted, which limits its accumulation in tissues. fao.orginchem.org

The potential for trophic transfer, or biomagnification, through the food chain is also considered low due to the low bioaccumulation potential. ineris.fr This means that concentrations are not expected to significantly increase at higher trophic levels. eeer.org However, the presence of pesticide residues in the environment means that organisms can be exposed through their diet. researchgate.net

Environmental Risk Characterization for Terrestrial and Aquatic Ecosystems

The environmental risk of imazalil is determined by comparing its toxicity to non-target organisms with the predicted environmental concentrations (PECs) resulting from its use. mdpi.com

For terrestrial ecosystems, the risk to organisms like birds, mammals, and earthworms is assessed. epa.gov The U.S. Environmental Protection Agency (EPA) has concluded that when used as labeled, imazalil does not pose significant ecological risks. epa.gov Risk quotients (RQs) for various terrestrial species were found to be below the levels of concern. epa.gov

For aquatic ecosystems, the risk to fish, invertebrates, and algae is evaluated. mdpi.com Imazalil is recognized as toxic to aquatic life, and risk mitigation measures may be necessary to prevent contamination of water bodies. bund.de However, due to low application rates and limited mobility in soil for some uses, the estimated environmental concentrations in water can be below the levels of concern for acute and chronic risk. epa.gov One study using a synthetic risk factor (SRF) method suggested that imazalil could pose a high risk to aquatic ecosystems due to its persistence. mdpi.com The EPA's assessment, however, found that for uses like seed treatments, the risk to aquatic organisms is minimal. regulations.govepa.gov

Formulation Science and Application Technologies

Advances in Imazalil (B1671291) Nitrate (B79036) Formulation Development

Imazalil is available in several formulations to suit various application needs, including emulsifiable concentrates (EC), suspension concentrates (SC), water-dispersible granules (WG), and soluble granules (SG). fao.org The development of these formulations aims to enhance the fungicide's efficacy, user convenience, and environmental safety profile.

Emulsifiable Concentrates (EC) are formulations where the active ingredient, imazalil, is dissolved in a solvent along with emulsifiers. fmcaustralasia.com.au This composition allows for the formation of a stable emulsion when mixed with water. bpca.org.uk EC formulations are noted for their ease of handling and mixing. bpca.org.uk For instance, a common EC formulation contains 44.6% imazalil. apsnet.org The smaller particle size of the active ingredient in ECs can influence their interaction with soil and plant surfaces. fmcaustralasia.com.au

Suspension Concentrates (SC), also known as flowables, consist of solid active ingredient particles dispersed in water. crodaagriculture.com This type of formulation has gained popularity due to benefits like the absence of dust, ease of use, and high efficacy compared to other formulations like wettable powders. crodaagriculture.com A key challenge in SC development is maintaining the stability of the suspended particles under varying temperature conditions. crodaagriculture.com The larger particle size in SCs compared to ECs means they behave differently in the environment. fmcaustralasia.com.au

The choice between EC and SC formulations can depend on the target application. For example, in post-harvest citrus treatment, imazalil emulsifiable concentrate (EC) is often incorporated into wax coatings. researchgate.net

Table 1: Comparison of EC and SC Formulations

| Feature | Emulsifiable Concentrates (EC) | Suspension Concentrates (SC) |

|---|---|---|

| Composition | Active ingredient dissolved in a solvent with emulsifiers. fmcaustralasia.com.au | Solid active ingredient particles dispersed in water. crodaagriculture.com |

| Particle Size | Smaller particle size. fmcaustralasia.com.au | Larger particle size. fmcaustralasia.com.au |

| Mixing with Water | Forms a stable emulsion. bpca.org.uk | Forms a suspension. crodaagriculture.com |

| Key Advantages | Easy to handle and mix. bpca.org.uk | Absence of dust, ease of use. crodaagriculture.com |

| Common Use | Incorporated into wax coatings for post-harvest treatment. researchgate.net | Used where dust-free application is preferred. crodaagriculture.com |

Water-Dispersible Granules (WG), also known as dry flowables, are granular formulations that disintegrate into fine particles when mixed with water, forming a suspension. hawaii.edufao.org WGs offer advantages over wettable powders, including being easier to measure and mix, and posing a lower inhalation hazard to the applicator. hawaii.edu They consist of a homogeneous mixture of the technical-grade active ingredient, carriers, and other necessary formulants. fao.org

Soluble Granules (SG) are formulations that dissolve completely in water to form a true solution. croplife.orgresearchgate.net This eliminates the need for constant agitation after initial mixing. hawaii.edu Like WGs, SGs are easy to handle and measure. A technical granulated form of Imazalil is available which dissolves directly without needing prior melting, simplifying the manufacturing of formulations. agrochem.es

Table 2: Characteristics of WG and SG Formulations

| Formulation Type | Description | Application State | Agitation Requirement |

|---|---|---|---|

| Water-Dispersible Granules (WG) | Granules that disintegrate in water. hawaii.edu | Suspension. hawaii.edu | Constant agitation required. hawaii.edu |

| Soluble Granules (SG) | Granules that dissolve in water. croplife.org | True solution. hawaii.edu | No agitation needed after mixing. hawaii.edu |

Recent research has focused on developing nanoformulations and encapsulation technologies to improve the delivery and sustainability of imazalil. These advanced formulations aim to provide controlled release of the active ingredient, enhancing its efficacy and reducing environmental impact. ufro.cl

One approach involves the encapsulation of imazalil within nanocarriers. For example, imazalil has been encapsulated in a metal-organic framework, HKUST-1, which demonstrated a slow and constant release. nih.govresearchgate.net This nano-system showed better sustainability and microbicidal activity compared to free imazalil six days after treatment. nih.govresearchgate.net The release of imazalil from these nanocapsules was found to be responsive to pH and temperature, with a higher release rate observed at a lower pH (5) and a higher temperature (45 °C). nih.gov

Optimization of Application Methods in Post-Harvest and Field Treatments